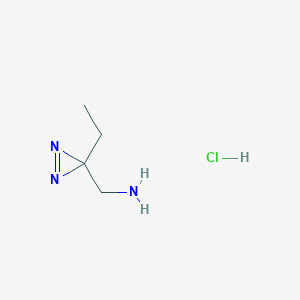![molecular formula C7H7Cl2F3N2 B13512229 [3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13512229.png)
[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is a chemical compound with the molecular formula C7H7Cl2F3N2. It is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the following steps :
Nitration: 4-Nitrotoluene is reacted with trifluoromethylsulfonic acid to obtain 4-trifluoromethyl toluene.
Hydrazination: The 4-trifluoromethyl toluene is then reacted with hydrazine to form 4-trifluoromethylphenylhydrazine.
Hydrochlorination: Finally, the 4-trifluoromethylphenylhydrazine is reacted with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield azides, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and dyestuffs.
Wirkmechanismus
The mechanism of action of [3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets and pathways . It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Similar in structure but lacks the chlorine atom.
4-Chloro-3-(trifluoromethyl)phenylhydrazine: Similar but not in hydrochloride form.
Uniqueness
The presence of both chlorine and trifluoromethyl groups in [3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride makes it unique. These groups confer specific chemical properties, such as increased reactivity and stability, which are not present in similar compounds .
Eigenschaften
Molekularformel |
C7H7Cl2F3N2 |
|---|---|
Molekulargewicht |
247.04 g/mol |
IUPAC-Name |
[3-chloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-6-3-4(13-12)1-2-5(6)7(9,10)11;/h1-3,13H,12H2;1H |
InChI-Schlüssel |
KVFGBLMJJBFRLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NN)Cl)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


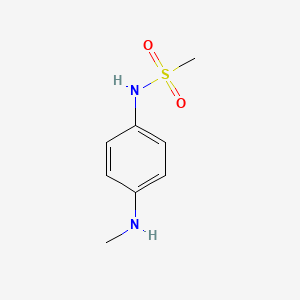

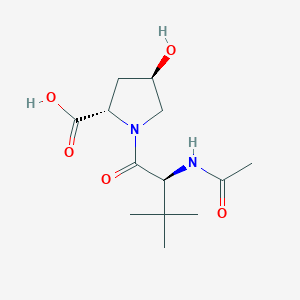
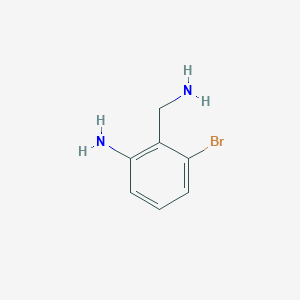
![[(2S)-oxiran-2-yl]methanesulfonyl fluoride](/img/structure/B13512170.png)
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanol](/img/structure/B13512172.png)
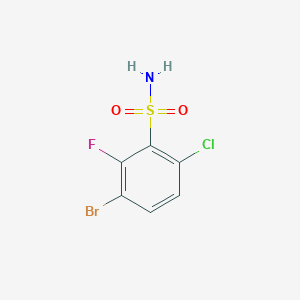
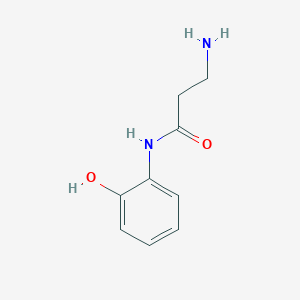

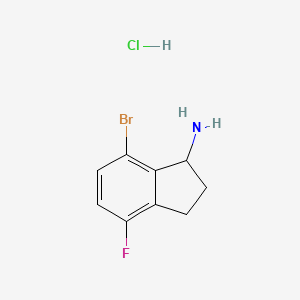
![1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13512220.png)
![Tert-butyl2-[2-(chlorosulfonyl)ethoxy]acetate](/img/structure/B13512221.png)
